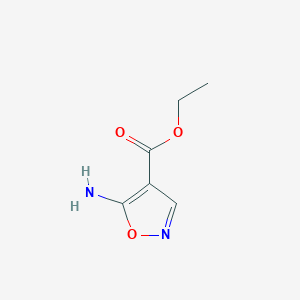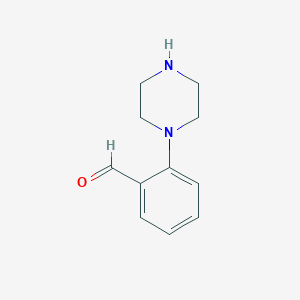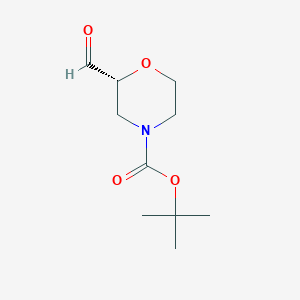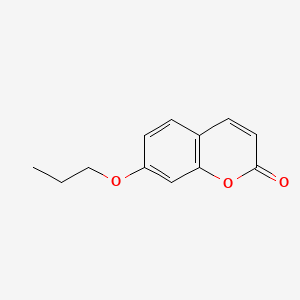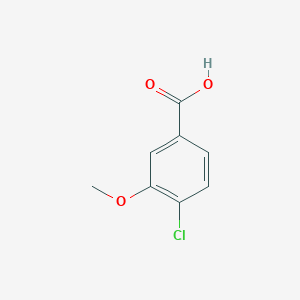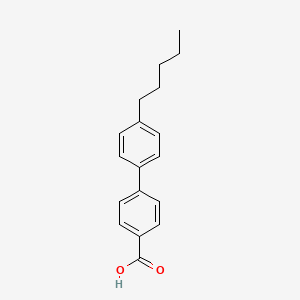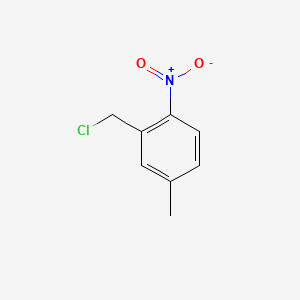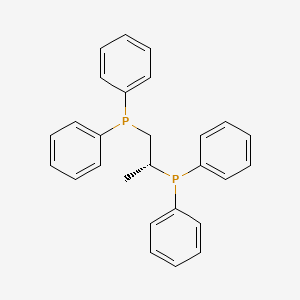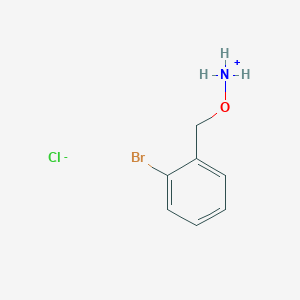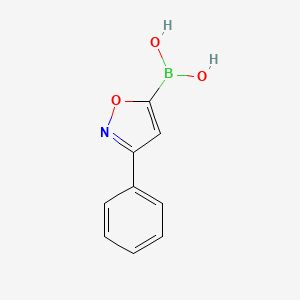
3-Phenylisoxazol-5-boronsäure
Übersicht
Beschreibung
3-Phenylisoxazole-5-boronic acid is a boronic acid derivative featuring an isoxazole ring substituted with a phenyl group at the 3-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
3-Phenylisoxazole-5-boronic acid has diverse applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 3-Phenylisoxazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 3-Phenylisoxazole-5-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Phenylisoxazole-5-boronic acid interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 3-Phenylisoxazole-5-boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Phenylisoxazole-5-boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that organoboron compounds like 3-phenylisoxazole-5-boronic acid are generally stable and readily prepared , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 3-Phenylisoxazole-5-boronic acid’s action primarily involve the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Phenylisoxazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, where 3-Phenylisoxazole-5-boronic acid is utilized, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and pH, could potentially impact the action of 3-Phenylisoxazole-5-boronic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated isoxazole .
Industrial Production Methods: Industrial production of 3-Phenylisoxazole-5-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylisoxazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylisoxazole-5-boronic acid derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Alcohols or amines in the presence of a dehydrating agent.
Major Products:
Oxidation: Phenylisoxazole-5-boronic acid derivatives.
Reduction: Phenylisoxazole-5-amine.
Substitution: Phenylisoxazole-5-boronic esters or amides.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the isoxazole ring, making it less versatile in certain synthetic applications.
Isoxazole-5-boronic acid: Lacks the phenyl group, which may affect its reactivity and binding properties.
3-Phenylisoxazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: 3-Phenylisoxazole-5-boronic acid is unique due to the presence of both the isoxazole ring and the boronic acid group, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIQHRMIYFYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400708 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-54-2 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


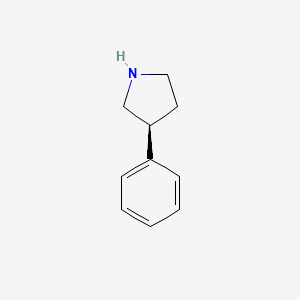
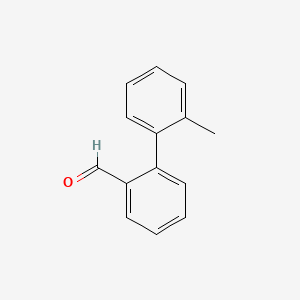
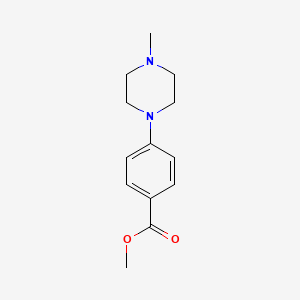
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
